7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, some new pyrazolo[1,5-a]pyrimidines have been synthesized by the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been explored in various studies. For example, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound with a similar structure, 6-Chloro-7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine, was reported to have a melting point of 251 °C .Scientific Research Applications
Crystal Structure and Anticancer Activity
The research by (Lu Jiu-fu et al., 2015) focuses on a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This study presents the crystal structure of this compound and investigates its moderate anticancer activity.
Chemical Synthesis and Structure Analysis
Research by (Drev et al., 2014) explores the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the regioselectivity of synthesis and structure of these compounds.
Novel Derivatives and Electrophilic Substitutions
The study by (K. Atta, 2011) discusses the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, focusing on the reactions with electrophilic reagents and their resultant structural changes.
Solvent-Free Synthesis
(Quiroga et al., 2008) report on the synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines under solvent-free conditions, offering an environmentally friendly approach to synthesizing such compounds.
Biological Applications in Platinum Complexes
(Lunagariya et al., 2018) present a study on cyclometalated heteroleptic platinum(II) complexes using pyrazolo[1,5-a]pyrimidine derivatives. These complexes were evaluated for their antibacterial and cytotoxic properties, showing potential biological applications.
Reaction Study with 1,3-Dicarbonyl Compounds
The research by (Yan‐Song Zheng & K. Atta, 2011) provides insights into the reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, highlighting the synthesis of novel compounds.
Molecular and Crystalline Structure Studies
(Denislamova et al., 2011) focus on the molecular and crystalline structures of substituted pyrazolo[1,5-a]pyrimidines, providing essential structural information for these compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Given the significant biological activities of pyrazolo[1,5-a]pyrimidines, future research could focus on further exploring their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis pathways could also be a promising area of future research .
Properties
IUPAC Name |
7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFOVCCNAEZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323839 | |
Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58347-51-6 | |
Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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